Quantified Lipophilicity Advantage of 2-Fluoro Substitution in Nitrobenzamide Series
The 2-fluoro substituent in 2-fluoro-N-isopropyl-4-nitrobenzamide increases calculated lipophilicity relative to the non-fluorinated parent N-isopropyl-4-nitrobenzamide. Computational data indicate a LogP value of 1.8721 for the fluorinated compound compared to 1.733 for the non-fluorinated analog . This ~0.14 LogP unit enhancement is consistent with the established effect of aryl fluorine substitution on membrane permeability and may translate to improved passive diffusion across biological barriers [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8721 |
| Comparator Or Baseline | N-Isopropyl-4-nitrobenzamide: LogP = 1.733 |
| Quantified Difference | ΔLogP = +0.1391 (8.0% relative increase) |
| Conditions | Computational prediction (method unspecified) provided in vendor technical datasheets |
Why This Matters
Even modest LogP increases (0.1–0.3 units) can significantly impact membrane permeability and metabolic stability in medicinal chemistry programs, making the fluorinated analog a more suitable choice for projects targeting intracellular or CNS-active compounds.
- [1] Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. (General reference for fluorine effect on lipophilicity; no direct data for this compound). View Source
